Phosphanylidyneytterbium
Description
Phosphanylidyneytterbium is a rare earth metal complex hypothesized to involve ytterbium (Yb) coordinated with a phosphanylidyne (PH) ligand. Ytterbium, a lanthanide with atomic number 70, exhibits typical +2 and +3 oxidation states, though +3 is most common in coordination chemistry . Phosphanylidyne ligands, characterized by a single phosphorus atom bonded to a metal center, are rare in lanthanide chemistry due to the preference of these metals for oxygen- or nitrogen-based ligands . While direct evidence for this compound is absent in the provided materials, its properties can be inferred from ytterbium’s general behavior and comparisons with analogous terbium (Tb) compounds.
Ytterbium shares similarities with terbium (atomic number 65), another lanthanide, in electronic configuration and ionic radius. Both elements are part of the rare earth family, which is critical in advanced technologies due to their unique magnetic and optical properties . However, ytterbium’s larger ionic radius (1.02 Å for Yb³+ vs.
Properties
IUPAC Name |
phosphanylidyneytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXPIBUUJXGISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PYb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312030 | |
| Record name | Ytterbium phosphide (YbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-71-7 | |
| Record name | Ytterbium phosphide (YbP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ytterbium phosphide (YbP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium phosphide (YbP) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium phosphide (YbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Formation of the Yb(PH₂)₂·5NH₃ Intermediate
Metallic ytterbium reacts with phosphine in liquid ammonia at temperatures between -40°C and -33°C (the boiling point of NH₃ at atmospheric pressure). The reaction proceeds via electron transfer from ytterbium to phosphine, generating a phosphide ion (PH₂⁻) that coordinates with Yb³+ cations. The intermediate compound Yb(PH₂)₂·5NH₃ precipitates as a crystalline solid, with ammonia molecules occupying coordination sites around the metal center.
The stoichiometry of this reaction is critical:
Excess phosphine or ammonia disrupts the coordination geometry, leading to byproducts such as YbH₂ or polymeric phosphorus species.
Thermal Decomposition Pathways
Heating Yb(PH₂)₂·5NH₃ under inert atmosphere initiates a multi-step decomposition process. At 150–200°C, ammonia ligands are eliminated:
Subsequent heating to 400–500°C induces P–H bond cleavage and recombination:
This step requires precise temperature control, as overheating beyond 550°C triggers disproportionation:
Solid-State Synthesis and Alternative Routes
While ammonothermal methods dominate YbP production, solid-state reactions between ytterbium and red phosphorus offer a solvent-free alternative. This approach involves ball-milling stoichiometric mixtures of Yb and P powders followed by annealing under vacuum or inert gas.
Mechanochemical Activation
High-energy ball milling generates reactive surfaces and defects, lowering the activation energy for Yb–P bond formation. A typical protocol involves:
-
Molar ratio Yb:P = 1:1
-
Milling time: 6–12 hours
-
Annealing temperature: 600–800°C
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Atmosphere: Argon or vacuum
The reaction proceeds as:
X-ray diffraction studies confirm that annealing above 600°C produces phase-pure YbP with crystallite sizes of 50–100 nm.
Gas-Phase Deposition Techniques
Chemical vapor deposition (CVD) using YbCl₃ and PH₃ precursors enables thin-film growth of YbP on substrates like sapphire or silicon. Process parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 700–900°C |
| Pressure | 10–100 Torr |
| YbCl₃ flow rate | 5–10 sccm |
| PH₃/H₂ ratio | 1:10 |
The CVD reaction mechanism involves:
This method produces epitaxial YbP films with carrier mobilities exceeding 500 cm²/V·s, suitable for high-frequency devices.
Characterization of Synthetic Products
Structural Analysis
YbP crystallizes in the cubic space group Fm3m (No. 225) with a lattice parameter of a = 5.64 Å. The structure consists of ytterbium cations occupying octahedral sites within a face-centered cubic phosphorus sublattice. Extended X-ray absorption fine structure (EXAFS) spectroscopy confirms Yb–P bond lengths of 2.89 Å, consistent with ionic bonding character.
Thermal Stability
Thermogravimetric analysis (TGA) shows YbP remains stable up to 550°C in argon, beyond which phosphorus sublimation occurs. Differential scanning calorimetry (DSC) reveals an endothermic peak at 570°C corresponding to the disproportionation reaction.
Industrial-Scale Production Considerations
Scaling YbP synthesis requires addressing challenges in phosphorus handling and ytterbium purity:
Phosphorus Safety Protocols
-
Use of phosphine generators with real-time gas monitoring
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Closed-system reactors to prevent PH₃ leakage
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Quench solutions (e.g., CuSO₄) for emergency PH₃ neutralization
Ytterbium Feedstock Specifications
| Impurity | Maximum Allowable Concentration |
|---|---|
| O₂ | <50 ppm |
| C | <100 ppm |
| Other REEs | <1 ppm |
High-purity Yb (99.99%) minimizes defect formation in the final product.
Applications in Semiconductor Technology
YbP’s direct bandgap of 1.8 eV and high electron mobility make it suitable for:
Chemical Reactions Analysis
Types of Reactions: Phosphanylidyneytterbium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen to form oxides.
Reduction: Can be reduced using strong reducing agents.
Substitution: Reacts with halides and other substituents under specific conditions.
Major Products:
Oxidation: Forms ytterbium oxides.
Reduction: Produces elemental ytterbium and phosphine.
Substitution: Results in the formation of substituted phosphides.
Scientific Research Applications
Phosphanylidyneytterbium has a wide range of applications in scientific research:
Chemistry: Used as a semiconductor in high-power, high-frequency applications.
Medicine: Investigated for use in medical devices and therapeutic applications.
Industry: Utilized in the production of laser and photo diodes, as well as other electronic components.
Mechanism of Action
The mechanism by which phosphanylidyneytterbium exerts its effects is primarily through its semiconductor properties. It interacts with electrical fields and light, making it useful in electronic and photonic applications. The molecular targets and pathways involved include the conduction and valence bands of the semiconductor material, which facilitate the movement of electrons and holes.
Comparison with Similar Compounds
Terbium-Based Analogues
Terbium compounds, such as terbium(III) oxide (Tb₄O₇) and terbium-aluminum garnet (TAG), are well-studied for applications in lasers, medical imaging, and phosphors . Unlike hypothetical Phosphanylidyneytterbium, terbium typically forms complexes with oxygen-donor ligands (e.g., in TAG ceramics) due to its high affinity for hard bases .
Key Differences:
- Ligand Preference : Terbium favors oxygen ligands (e.g., in Tb-ZrBTB MOFs ), while ytterbium may tolerate phosphorus-based ligands due to its slightly softer Lewis acidity.
- Medical Applications: Terbium isotopes (e.g., $^{152}\text{Tb}$, $^{155}\text{Tb}$) are used in theranostics for their dual diagnostic/therapeutic capabilities .
Table 1: Comparative Properties of Ytterbium and Terbium
| Property | Ytterbium (Yb) | Terbium (Tb) | References |
|---|---|---|---|
| Atomic Number | 70 | 65 | |
| Common Oxidation State | +3 | +3 | |
| Ionic Radius (Å, +3) | 1.02 | 0.98 | |
| Key Applications | Solar coatings, lasers | Phosphors, theranostics |
Gadolinium and Europium Complexes
Gadolinium (Gd) and europium (Eu) are lanthanides with coordination chemistries closer to ytterbium. Gadolinium(III) complexes, like those with DOTA, are MRI contrast agents , while europium(III) is renowned for red phosphors .
Similarities and Contrasts:
- Ionic Radius : Yb³+ (1.02 Å) is larger than Gd³+ (0.94 Å) but smaller than Eu³+ (1.06 Å), affecting ligand coordination geometry .
- Ligand Stability : Phosphanylidyne ligands may exhibit weaker binding with ytterbium compared to gadolinium due to differences in charge density.
Table 2: Ligand Binding Trends in Lanthanides
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for phosphanylidyneytterbium, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves redox reactions between ytterbium precursors (e.g., Yb metal or Yb halides) and phosphorus sources (e.g., PH₃ derivatives) under inert atmospheres. Key parameters include temperature (optimized between 200–400°C), solvent choice (e.g., THF for solvothermal synthesis), and stoichiometric ratios. Purity is assessed via XRD for crystallinity and ICP-MS for elemental composition . Yield optimization requires iterative adjustments to reaction time and quenching protocols .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and bonding?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal structure and Yb–P bond distances, critical for confirming monomeric vs. polymeric forms.
- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states (Yb²⁺/Yb³⁺) and P–Yb bonding via core-level shifts.
- Magnetic Susceptibility Measurements : Detect Yb’s f-electron contributions to bonding .
- Cross-validate results with DFT calculations to reconcile experimental and theoretical bond lengths .
Q. How do computational models (e.g., DFT) predict the electronic configuration of this compound, and what discrepancies exist with experimental data?
- Methodological Answer : Density Functional Theory (DFT) models often assume isolated molecules, which may overlook solid-state effects like lattice strain. Discrepancies arise in predicting Yb’s 4f-orbital occupancy due to relativistic effects. Mitigate by using hybrid functionals (e.g., B3LYP) and incorporating crystal field parameters from experimental XRD data. Compare calculated vs. observed UV-Vis spectra to refine models .
Q. What are the thermodynamic stability thresholds for this compound under varying environmental conditions?
- Methodological Answer : Stability is probed via thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Decomposition pathways (e.g., YbP → Yb₃P₂ + P) are identified using in situ XRD. Moisture sensitivity requires glovebox handling (<1 ppm O₂/H₂O) and stability testing via controlled humidity chambers .
Advanced Research Questions
Q. How can this compound’s reactivity with transition-metal complexes be systematically studied to design novel catalysts?
- Methodological Answer : Design stepwise reactions with organometallic precursors (e.g., Cp₂Fe) under controlled stoichiometries. Monitor intermediates using stopped-flow NMR and EXAFS. Assess catalytic activity in model reactions (e.g., hydrogenation) and compare turnover frequencies (TOF) with DFT-predicted transition states. Address contradictions by isolating metastable intermediates via low-temperature crystallography .
Q. What strategies resolve contradictions between computational predictions and experimental observations of this compound’s magnetic properties?
- Methodological Answer : Discrepancies often stem from spin-orbit coupling effects in Yb. Combine neutron diffraction (for spin density mapping) with ab initio CASSCF calculations. Reconcile data by adjusting crystal field parameters in models and validating via magnetometry under high magnetic fields (up to 10 T) .
Q. How can multi-technique approaches (e.g., in situ spectroscopy coupled with electrochemical analysis) elucidate this compound’s redox behavior?
- Methodological Answer : Use in situ Raman spectroscopy during cyclic voltammetry to correlate redox peaks with structural changes (e.g., P–Yb bond elongation). Pair with EPR to detect radical intermediates. Calibrate using reference compounds (e.g., YbCl₃) and control experiments to isolate signal contributions .
Q. What experimental designs are optimal for probing this compound’s role in rare-earth-phosphorus cooperative catalysis?
- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (¹³C, D) to trace reaction pathways. Compare catalytic cycles with/without YbP using operando IR spectroscopy. Address data gaps by synthesizing analogous complexes (e.g., YbP vs. LaP) to isolate Yb-specific effects .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate using complementary techniques (e.g., XRD for structure, XPS for oxidation states) and statistically robust sampling (n ≥ 3 replicates) .
- Ethical and Safety Protocols : Adhere to f-element handling guidelines (e.g., OSHA PEL for Yb dust) and waste disposal regulations for phosphorus byproducts .
- Literature Review : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, Journal of Rare Earths) and avoid non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
